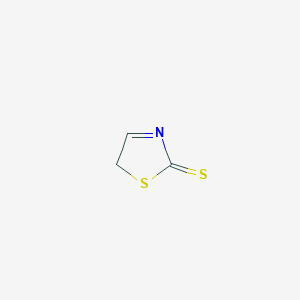

2(5H)-Thiazolethione

Description

Structure

3D Structure

Properties

CAS No. |

82358-10-9 |

|---|---|

Molecular Formula |

C3H3NS2 |

Molecular Weight |

117.20 g/mol |

IUPAC Name |

5H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1H,2H2 |

InChI Key |

AXYQBXNMZBBTID-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC(=S)S1 |

Origin of Product |

United States |

Synthetic Methodologies and Protocols for 2 5h Thiazolethione and Its Derivatives

Classical Ring-Closure Reactions for Thiazolethione Formation

The construction of the 2(5H)-thiazolethione core has historically relied on robust cyclocondensation reactions. These methods involve the formation of the five-membered heterocyclic ring from acyclic precursors through the strategic formation of carbon-sulfur and carbon-nitrogen bonds.

Hantzsch-Type Cyclocondensation and its Variants

The Hantzsch thiazole (B1198619) synthesis, first established by Arthur Hantzsch, is a cornerstone in the synthesis of thiazole derivatives. researchgate.netthieme-connect.de Traditionally, it involves the cyclocondensation of α-halocarbonyl compounds with a thioamide-containing reagent, such as thiourea (B124793). researchgate.netmdpi.comslideshare.net This reaction reliably produces 1,3-thiazoles with various substituents in good to excellent yields. researchgate.net While the classic Hantzsch reaction with thiourea typically yields 2-aminothiazoles, variants of this synthesis are employed to generate the thiazolethione scaffold. mdpi.comslideshare.netorganic-chemistry.org The versatility of the Hantzsch synthesis has led to numerous modifications, including the use of greener solvents and catalysts to improve efficiency and environmental compatibility. mdpi.combepls.com

A plausible mechanism for the Hantzsch-type reaction leading to thiazole derivatives involves the initial reaction of the α-haloketone with thiourea to form an intermediate, which then undergoes cyclization and dehydration to afford the final thiazole product. mdpi.com

Reactions of Primary Amines with Carbon Disulfide and Alpha-Halogenoketones

A widely utilized and efficient method for synthesizing N-substituted 2(5H)-thiazolethiones is the three-component reaction involving a primary amine, carbon disulfide (CS₂), and an α-halogenoketone. organic-chemistry.orgthieme-connect.deresearchgate.net This approach is particularly valuable for creating precursors for N-heterocyclic carbenes (NHCs). thieme-connect.dedntb.gov.ua

The reaction proceeds through the initial formation of a dithiocarbamate (B8719985) salt from the primary amine and carbon disulfide. thieme-connect.deresearchgate.net This intermediate dithiocarbamate then reacts with the α-haloketone. Subsequent acid-catalyzed cyclization and dehydration yield the target N-substituted thiazole-2(3H)-thione. thieme-connect.de Research has shown that isolating the intermediate dithiocarbamate can significantly improve the yields of the final thiazolethione, particularly for N-alkyl substituted derivatives. organic-chemistry.orgthieme-connect.deresearchgate.net

Table 1: Examples of Thiazolethione Synthesis from Dithiocarbamate Intermediates An interactive table summarizing the synthesis of various thiazolethiones.

| Starting Amine | α-Halo Ketone | Intermediate | Final Product | Yield (%) | Reference |

| Neopentylamine | 2-chloro-2-methylpropanal | Neopentyldithiocarbamate salt | 3-Neopentyl-4-methyl-2(3H)-thiazolethione | 86 | thieme-connect.de |

| Benzylamine | 2-bromoacetophenone | Benzyldithiocarbamate salt | 3-Benzyl-4-phenyl-2(3H)-thiazolethione | High | rsc.org |

| Aniline | 3-(2-bromoacetyl)-2H-chromen-2-one | Phenyldithiocarbamate salt | 3-(4-phenylthiazol-2-yl)-2H-chromen-2-one derivative | Good-Excellent | rsc.org |

This table illustrates the versatility of the dithiocarbamate pathway in generating a range of substituted thiazolethiones.

Synthesis via Thiourea and Alpha-Halo Carbonyl Compounds

The reaction between thiourea and α-halo carbonyl compounds is a direct application of the Hantzsch synthesis principle. mdpi.comslideshare.netresearchgate.net This condensation is a fundamental method for constructing the thiazole ring. researchgate.netthieme-connect.de The process is straightforward and generally proceeds to completion quickly, often without the need for a catalyst, making it an eco-friendly option. organic-chemistry.org

Typically, this reaction leads to the formation of 2-aminothiazole (B372263) derivatives. organic-chemistry.orgorganic-chemistry.org The mechanism involves the nucleophilic sulfur of thiourea attacking the electrophilic carbon of the α-halo carbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. mdpi.com While this route is a primary pathway to 2-aminothiazoles, these products can serve as versatile intermediates for further chemical transformations.

Targeted Synthesis of Substituted this compound Derivatives

Beyond the classical methods, specific synthetic strategies have been developed to produce highly functionalized thiazolethione derivatives, which often serve as specialized reagents or precursors in complex syntheses.

Synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione and Analogues

3-Hydroxy-4-methyl-2(3H)-thiazolethione (HMTT) is a notable cyclic thiohydroxamic acid. rsc.orgsigmaaldrich.com This compound and its analogues are of interest due to their chelating properties and their use as precursors for generating alkoxy radicals. rsc.orgsigmaaldrich.com The synthesis of HMTT allows for the creation of divalent metal complexes with elements such as cobalt, nickel, copper, and zinc. rsc.org The solid-state chemistry and crystal structures of these complexes have been studied, revealing insights into their molecular arrangements and intermolecular interactions. rsc.org HMTT possesses a chelating unit that is structurally similar to that of pyrithione. sigmaaldrich.com

Preparation of N-Alkoxythiazole-2(3H)-thiones as Precursors

N-Alkoxythiazole-2(3H)-thiones are valuable precursors for generating oxygen-centered radicals under mild conditions. orgsyn.orgrsc.org Their synthesis is typically achieved through the O-alkylation of N-hydroxythiazole-2(3H)-thiones (TTOHs). orgsyn.org

The process involves converting the parent N-hydroxy compound, which is acidic, into its corresponding salt (e.g., a tetraethylammonium (B1195904) salt) and then treating it with a suitable alkylating agent like an alkyl tosylate or chloride. orgsyn.orgrsc.org This method has been successfully used to prepare a variety of N-alkoxy derivatives, including those with primary, secondary, and even tertiary alkyl groups, which were previously difficult to synthesize. orgsyn.org The introduction of specific substituents on the thiazole ring, such as a 5-(p-methoxyphenyl)-4-methyl group, can improve the photochemical properties of these radical precursors, allowing for their activation with visible light. orgsyn.orgrsc.orgresearchgate.net

Table 2: Synthesis of N-Alkoxythiazole-2(3H)-thiones An interactive table detailing the preparation of N-alkoxy derivatives.

This table highlights the O-alkylation method for producing various N-alkoxythiazole-2(3H)-thiones, which are important as alkoxyl radical precursors.

Regioselective Approaches for Substituted Thiazolethiones

The controlled synthesis of specifically substituted thiazolethiones is a significant area of research, as the position of substituents on the thiazole ring heavily influences the molecule's chemical properties and biological activity. Several regioselective methods have been developed to achieve this control.

One notable strategy involves a formal [2+3] cyclization reaction. This method utilizes α-keto sulfines, generated in situ from the elimination of arylacyl sulfoxides, which then react with thioamides. researchgate.net This approach is advantageous as it directly produces thiazole-5-thiones without the need for catalysts or additives, proceeding through a one-pot tandem sequence. researchgate.net The proposed mechanism involves the generation of α-sulfines, followed by a regiospecific nucleophilic attack or [3+2] cyclization, formation of a dithioate skeleton, and subsequent intramolecular cyclization. researchgate.net

Another versatile method is the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides. This approach allows for the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles with high yields. rsc.org The reaction's catalyst-free nature and rapid execution are significant advantages. rsc.org The specific substitution pattern is determined by the choice of isocyanide, for example, using TosMIC (tosylmethyl isocyanide) or ethyl isocyanoacetate. rsc.org The regiochemistry of the resulting products has been confirmed through X-ray diffraction studies. rsc.org

Cascade reactions also provide an efficient route to substituted thiazoles. A method using 3-chlorochromones and thioamides in an environmentally friendly medium has been developed. nih.gov This cascade process involves a Michael addition followed by an intramolecular cyclization, yielding products with reversed regioselectivity in short reaction times and excellent yields. nih.gov Density Functional Theory (DFT) calculations have been used to explain this observed regioselectivity. nih.gov

Furthermore, solvent-free, one-pot regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been achieved by reacting thioamides with α-bromo-1,3-diketones, which are generated in-situ. researchgate.net This environmentally benign protocol demonstrates broad functional group tolerance and exclusively forms a single regioisomer in high yields, confirmed by multinuclear NMR and X-ray crystallography. researchgate.net

Table 1: Overview of Regioselective Synthesis Methods

| Method | Key Reactants | Key Features |

|---|---|---|

| Formal [2+3] Cyclization | Arylacyl sulfoxides, Thioamides | Catalyst-free, one-pot, direct synthesis of thiazole-5-thiones. researchgate.net |

| Base-induced Cyclization | Methyl-2-oxo-2-(amino)ethanedithioates, Isocyanides | High yields, catalyst-free, rapid reaction times for 2,5- and 4,5-disubstituted thiazoles. rsc.org |

| Cascade Reaction | 3-Chlorochromones, Thioamides | Environmentally benign medium, reversed regioselectivity, excellent yields. nih.gov |

| Solvent-free One-pot Synthesis | Unsymmetrical 1,3-diketones, NBS, Thioamides | Eco-friendly, exclusive formation of a single regioisomer. researchgate.net |

Synthesis of 4,5-Dimethyl- and 3,4,5-Trimethyl-2(3H)-thiazolethiones

The synthesis of specifically methylated thiazolethiones, such as 4,5-dimethyl- and 3,4,5-trimethyl derivatives, is of interest for various applications, from intermediates in organic synthesis to food additives.

4,5-Dimethyl-2(3H)-thiazolethione A common synthesis for 4,5-dimethyl-2(3H)-thiazolethione involves the reaction of 3-bromo-2-butanone (B1330396) with a dithiocarbamate salt. This method is a variation of the classic Hantzsch thiazole synthesis. The compound presents as a colorless to pale yellow crystalline solid with a melting point of approximately 88-91°C. It is soluble in many organic solvents like chloroform (B151607) and ethanol (B145695) but not in water.

3,4,5-Trimethyl-2(3H)-thiazolethione The synthesis of 3,4,5-trimethyl-2(3H)-thiazolethione involves creating the thiazole ring with methyl groups at the 3, 4, and 5 positions. ontosight.ai One synthetic route to achieve trisubstitution involves the metallation of 3,4-disubstituted-2(3H)-thiazolethiones followed by alkylation to introduce the third substituent at the 5-position. thieme-connect.com General synthetic pathways for trimethyl thiazoles can also involve the reaction of acetamide (B32628) and phosphorous pentasulfide with methyl-α-bromoethyl ketone. chemicalbook.com These compounds are part of the broader class of thiazolethiones studied for a range of biological activities. ontosight.ai

Improved Protocols and Scalable Syntheses

Efforts to improve the synthesis of thiazolethiones focus on increasing yields, simplifying purification, and enabling large-scale production.

For N-alkyl substituted thiazolethiones, yields can be significantly improved by isolating the intermediate dithiocarbamates formed during the reaction. researchgate.net Furthermore, the oxidation of thiazolethiones to their corresponding thiazolium salts, often a subsequent step in their synthetic utility, can be optimized. Using meta-chloroperbenzoic acid (m-CPBA) is often more advantageous than the traditional hydrogen peroxide in acetic acid for this transformation. researchgate.net

The development of scalable synthetic routes is critical for industrial applications. Flow chemistry has emerged as a powerful tool for the large-scale synthesis of thiazole-ring fused compounds. diva-portal.org This technology allows for better management of reaction hazards and more reliable scaling compared to batch processes. diva-portal.org Optimization of conditions in a continuous flow process can lead to a more efficient synthesis, for instance, by reducing the required equivalents of starting materials like acyl ketene (B1206846) precursors. diva-portal.org

Mechanochemistry, using solvent-free milling and kneading, is another modern approach that offers a fast, efficient, and scalable synthesis with a reduced environmental footprint. chemrxiv.org This method has been shown to significantly decrease reaction times and energy consumption compared to traditional solution-based routes. chemrxiv.org While demonstrated for platinum complexes, the principles are applicable to a wide range of organic syntheses, representing a promising avenue for the sustainable production of thiazolethiones and other heterocyclic compounds. chemrxiv.org The development of efficient and scalable syntheses is also crucial for producing complex drug candidates, where multi-deca-gram scale production without column chromatography is a key goal. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-Dimethyl-2(3H)-thiazolethione |

| 3,4,5-Trimethyl-2(3H)-thiazolethione |

| Thiazole-5-thione |

| 2,5-disubstituted thiazoles |

| 4,5-disubstituted thiazoles |

| Methyl-2-oxo-2-(amino)ethanedithioate |

| Tosylmethyl isocyanide (TosMIC) |

| Ethyl isocyanoacetate |

| 3-chlorochromone |

| Thioamide |

| 2-aryl/hetaryl-4-methyl-5-acylthiazole |

| α-bromo-1,3-diketone |

| 3-bromo-2-butanone |

| Dithiocarbamate |

| Thiazolium salt |

| meta-chloroperbenzoic acid (m-CPBA) |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5h Thiazolethione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 2(5H)-thiazolethione derivatives, offering precise information about the chemical environment of magnetically active nuclei.

¹H NMR Investigations for Proton Environment and Hydrogen Bonding

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the proton environment of this compound derivatives and identifying subtle intramolecular interactions such as hydrogen bonding. In studies of various thiazole (B1198619) derivatives, downfield shifts in the ¹H NMR spectra have been observed. sapub.orgresearchgate.net These paramagnetic shifts are often attributed to the formation of intramolecular hydrogen bonds. sapub.orgresearchgate.netresearchgate.net For instance, the presence of C-H---O, C-H---N, and C-H---Cl hydrogen bonds has been confirmed through detailed ¹H NMR analysis, with the involved protons exhibiting noticeable downfield shifts. sapub.orgresearchgate.netresearchgate.net

The existence of these weak hydrogen bonds can lead to the formation of preferred conformations or rotamers, which can be distinguished by comparative studies of chemical shift differences. sapub.orgresearchgate.net Theoretical studies based on ab initio calculations have provided further evidence for these interactions by analyzing electron density. sapub.org In some cases, deuterium (B1214612) exchange experiments using solvents like DMSO-d6/D2O or CDCl3/CF3COOD have been employed to study the lability of protons and confirm the presence of hydrogen bonding. researchgate.net For example, in gentisamide, a metabolite of salicylamide, the orientation of amide protons and the formation of intramolecular hydrogen bonds were determined using NOESY spectra. srce.hr

¹³C NMR and Other Nuclei (e.g., ³¹P) for Carbon Skeleton and Functional Group Analysis

For derivatives containing phosphorus, ³¹P NMR spectroscopy is an invaluable tool. The chemical shift of the phosphorus nucleus is highly dependent on its coordination environment and oxidation state. In phosphine (B1218219) ligands, ³¹P NMR can be used for their identification and to monitor reactions such as oxidation. magritek.com For example, the ³¹P NMR spectrum of SPHOS, a phosphine ligand, shows a characteristic resonance at approximately -10 ppm. magritek.com The oxidation of tricyclohexylphosphine (B42057) can be followed by observing the disappearance of its signal at 9.95 ppm and the appearance of the oxidized compound's signal at 47.3 ppm. magritek.com In ruthenium(II)-phosphine-diamine complexes, the exchange of a monodentate ether-phosphine ligand with a bidentate diphosphine ligand can be clearly monitored by the changes in the ³¹P{¹H} NMR spectra. najah.edu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, and specific functional groups exhibit characteristic absorption bands.

In the FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole, the C-H stretching vibrations are observed in the range of 3066–3108 cm⁻¹. researchgate.net For newly synthesized 1,3,4-thiadiazole (B1197879) derivatives, characteristic IR absorption data are used to confirm their structures. dergipark.org.tr For example, in trilogy-function thiadiazole-triazole-pyridine derivatives, the FTIR spectra show new bands corresponding to O–H, aromatic C–H, aliphatic C-H, C=N, C=C, and NO₂ stretching, confirming the formation of the desired products. amhsr.org The disappearance of certain bands, such as the N-H and S-H stretching bands after a reaction, can also provide crucial evidence for the successful synthesis of a new derivative. amhsr.org

The following table summarizes characteristic FT-IR absorption bands for functional groups relevant to this compound derivatives:

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=O (carbonyl) | 1750 - 1650 | Stretching |

| C=N (imine) | 1690 - 1640 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-N | 1382 - 1266 | Stretching |

| C-S | 800 - 600 | Stretching |

X-ray Diffraction (XRD) Studies for Solid-State Molecular and Crystal Structures

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of molecular structure and insights into crystal packing.

Single-crystal X-ray diffraction analysis has been used to confirm the structures of various thiazole and thiadiazole derivatives. mdpi.commdpi.com For instance, the structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was confirmed by single-crystal X-ray diffraction, providing the first proof of the molecular structure of this class of 5-arylimino-1,3,4-thiadiazole regioisomers. mdpi.com Similarly, the crystal structure of a thiazoline (B8809763) derivative, 5h, was determined to confirm its molecular geometry. researchgate.net

XRD studies also reveal details about the crystal system and space group. For example, a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com In a study of 3-alkoxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thiones, XRD analysis showed that the bond angles at the thiohydroxamate oxygen gradually increase with the size of the 3-alkoxy substituent, an effect attributed to steric strain. rptu.de

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

The absorption of UV-Vis radiation in organic molecules is typically associated with π→π* and n→π* transitions. libretexts.orgijtsrd.com In molecules with conjugated π systems, the energy gap for π→π* transitions is smaller, leading to absorption at longer wavelengths. libretexts.org The UV spectrum of benzene (B151609), for example, displays three absorption bands originating from π→π* transitions. spcmc.ac.in

For this compound derivatives, UV-Vis spectroscopy can be used to study the electronic effects of different substituents. Substitution on an aromatic ring can cause bathochromic (red) and hyperchromic (increased absorption) shifts, depending on the nature of the substituent. spcmc.ac.in In a study of new 1,3,4-thiadiazole compounds, UV-Vis spectroscopy was used alongside other spectroscopic methods to elucidate the structures. dergipark.org.tr The experimental UV-Vis absorption domains were also compared with theoretically calculated values to support the findings. dergipark.org.tr

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Upon ionization in the mass spectrometer, the molecular ion can break down into smaller, characteristic fragment ions. tutorchase.com

The fragmentation pathways of this compound derivatives are influenced by the nature and position of substituents. arkat-usa.org In the mass spectra of N-[5,5-dimethyl-2(5H)-thienyliden]amines, the molecular ions undergo fragmentation through both bond ruptures and skeletal rearrangements. arkat-usa.org For some thiazole and imidazolidine (B613845) derivatives, intense molecular ion peaks are observed, and the fragmentation patterns are consistent with the proposed structures. researchgate.net For example, the molecular ion of 5-(4-alkylphenyl)-2-amino-thiazole derivatives undergoes fragmentation to produce characteristic ions. researchgate.net

In some cases, particularly with delicate structures, the molecular ion may be unstable and fragment extensively, leading to a weak or absent molecular ion peak in the mass spectrum. tutorchase.com The use of deuterated analogues can be a valuable tool to elucidate fragmentation mechanisms by tracking the position of deuterium atoms in the fragment ions. scielo.br

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the direct detection and characterization of paramagnetic species, including the transient radical intermediates that are often central to the reaction mechanisms of this compound derivatives. bruker.com This spectroscopy is uniquely sensitive to species with one or more unpaired electrons, providing detailed information on their electronic structure, concentration, and dynamic properties. u-tokyo.ac.jp In the context of thiazolethiones, EPR is particularly valuable for studying thiyl radicals (RS•), which can be generated through processes like photolysis or chemical oxidation.

The generation of radical intermediates from thiazolethione precursors is a key aspect of their reactivity. For instance, photolysis of N-alkoxythiazole-2(3H)-thione derivatives has been shown to proceed via N-O bond scission, producing alkoxyl radicals. researchgate.net Concurrently, the remaining thiazolethione moiety can form a thiyl radical intermediate. researchgate.net These highly reactive species are often short-lived, making them difficult to study by other means. EPR, especially when combined with techniques like spin trapping, allows for their detection and structural characterization. mdpi.com In a spin-trapping experiment, a transient radical reacts with a "spin trap" molecule (e.g., a nitrone or nitroso compound) to form a more stable paramagnetic adduct, which can then be readily observed by EPR. nih.gov

The analysis of the resulting EPR spectrum yields crucial parameters, most notably the g-factor and hyperfine coupling constants. The g-factor is a tensor quantity that is characteristic of the radical's electronic environment. For sulfur-centered radicals like the thiyl radical, the g-tensor exhibits significant anisotropy due to the large spin-orbit coupling of the sulfur atom. This results in distinct values for gₓ, gᵧ, and g₂, which deviate considerably from the free-electron value (gₑ ≈ 2.0023). The principal components of the g-tensor for thiyl radicals are a key diagnostic feature. researchgate.netcdnsciencepub.com For example, photolysis of related cyclic sulfides and disulfides yields sulfur-centered radicals whose EPR spectra are characterized by a significant shift in the sulfur g-value, confirming the localization of the unpaired electron on the sulfur atom. researchgate.net

Hyperfine coupling, the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N), provides information about the spatial distribution of the unpaired electron's wavefunction (spin density). The splitting pattern and magnitude of the coupling constants reveal which nuclei are interacting with the radical center, offering profound insights into the molecular structure of the intermediate. bruker.com Through detailed analysis of these EPR parameters, the identity and electronic structure of radical intermediates in reactions involving this compound can be unequivocally established.

Table 1: Representative EPR g-Values for Sulfur-Centered Radicals This table presents typical g-tensor components for thiyl radicals, which are characteristic intermediates in the reactions of some thiazolethione derivatives. The exact values can vary based on the specific molecular structure and environment.

| Radical Type | gₓ | gᵧ | g₂ | Isotropic g_iso |

| Thiyl Radical (RS•) | ~2.060 | ~2.025 | ~2.002 | ~2.029 |

| Sulfonyl Radical (RSO₂•) | ~2.008 | ~2.005 | ~2.002 | ~2.005 |

| Sulfur Dioxide Anion (SO₂⁻•) | 2.0068 | 2.0066 | 2.0023 | 2.0052 |

Data compiled from representative values for sulfur-based radicals. nih.gov

Core-Level Spectroscopy: X-ray Photoemission Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure

Core-level spectroscopies are powerful, element-specific tools that probe the electronic structure of molecules by exciting electrons from core atomic orbitals. X-ray Photoemission Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) provide complementary information about the occupied and unoccupied electronic states, respectively, making them invaluable for a comprehensive understanding of this compound derivatives.

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that measures the binding energies of core-level electrons ejected by X-ray irradiation. tib.eu The precise binding energy of a core electron is highly sensitive to the local chemical environment and oxidation state of the atom. researchgate.net This phenomenon, known as the chemical shift, allows XPS to distinguish between atoms of the same element in different functional groups within the this compound molecule.

For a typical this compound derivative, XPS can provide detailed chemical state information for the constituent elements: carbon, nitrogen, and sulfur.

S 2p Spectrum: The sulfur 2p region is particularly informative. The thione sulfur (C=S) will have a characteristic binding energy distinct from that of the endocyclic sulfide (B99878) sulfur (-S-). For example, in studies of related compounds, XPS has been used to identify different sulfur forms, such as reduced sulfur (thiols, sulfides) and oxidized sulfur (sulfonates, sulfates), based on their S 2p binding energies. researchgate.netresearchgate.net

N 1s Spectrum: The nitrogen 1s peak provides information about the chemical state of the nitrogen atom in the thiazole ring. Its binding energy will be influenced by its bonding to adjacent carbon atoms and any substituents on the nitrogen.

C 1s Spectrum: The high-resolution C 1s spectrum can often be deconvoluted into multiple components corresponding to the different carbon environments within the molecule, such as the C=S carbon, the C-S carbon, and the C=C carbon of the heterocyclic ring.

XPS has been successfully applied to study films of 4-methylthiazol-2(3H)-thione derivatives adsorbed on steel surfaces, confirming the chemical adsorption of the molecules and providing insight into the nature of the inhibitor film. researchgate.net By analyzing the binding energies of the S 2p, N 1s, and C 1s peaks, the interaction between the molecule and the surface can be elucidated.

Table 2: Representative Core-Level Binding Energies (eV) for this compound Derivatives This table shows typical binding energy ranges for the different chemical environments within a thiazolethione structure. Absolute values can shift depending on the specific derivative, substituents, and sample charging.

| Core Level | Functional Group | Representative Binding Energy (eV) |

| S 2p₃/₂ | Thione (C=S) | ~162.0 - 163.5 |

| S 2p₃/₂ | Sulfide (-C-S-C-) | ~163.5 - 165.0 |

| N 1s | Amine/Amide (-N-) | ~399.5 - 401.0 |

| C 1s | C-S / C-N | ~285.5 - 286.5 |

| C 1s | C=S | ~287.0 - 288.0 |

| C 1s | C=C | ~284.5 - 285.0 |

Data compiled from general ranges for sulfur and nitrogen heterocycles. researchgate.netresearchgate.netntu.edu.tw

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS, also known as X-ray Absorption Near-Edge Structure (XANES), is a complementary technique to XPS that provides information about the unoccupied electronic states of a molecule. researchgate.net In a NEXAFS experiment, a core electron is excited to an empty or partially filled molecular orbital. The spectrum consists of sharp resonance peaks corresponding to these transitions, which occur just below or above the core-level ionization threshold. nih.gov

By tuning the incident X-ray energy to the absorption edge of a specific element (e.g., Carbon K-edge, Nitrogen K-edge, Sulfur K-edge), NEXAFS can selectively probe the local unoccupied orbitals associated with that atomic site. The key features in a NEXAFS spectrum are:

π* Resonances: These correspond to transitions from a core level (e.g., 1s) to unoccupied π* molecular orbitals. They are typically sharp and intense for unsaturated systems like the thiazolethione ring. Their energy and intensity provide a fingerprint of the π-system.

σ* Resonances: Occurring at higher energies, these broader features correspond to transitions into unoccupied σ* antibonding orbitals associated with the single bonds in the molecule.

Studies on the parent thiazole molecule have demonstrated the power of NEXAFS in elucidating its electronic structure. researchgate.net The carbon K-edge spectrum of thiazole reveals distinct features assigned to C 1s → π* and C 1s → σ* transitions. researchgate.net For this compound derivatives, similar transitions are expected. The C=S and C=C double bonds will give rise to prominent π* resonances in the C 1s and S 2p spectra.

A significant advantage of NEXAFS is its polarization dependence when using synchrotron radiation. nih.gov By varying the angle between the electric field vector of the polarized X-rays and the sample surface, the orientation of specific bonds and, by extension, the orientation of molecules in an ordered film can be determined. This makes NEXAFS a powerful tool for studying the structure of self-assembled monolayers or thin films of this compound derivatives on various substrates.

Table 3: Hypothetical NEXAFS Peak Assignments for a this compound Derivative This table presents potential peak assignments for the Carbon K-edge spectrum based on the known electronic structure of thiazole and related heterocycles. Energies are relative to the ionization potential (I.P.).

| Transition | Energy (eV) | Description |

| C 1s → π₁ | < I.P. | Excitation to the Lowest Unoccupied Molecular Orbital (LUMO), primarily associated with the C=C and C=S π-system. |

| C 1s → π₂ | < I.P. | Excitation to higher unoccupied π* orbitals. |

| C 1s → Rydberg | ~ I.P. | Transitions to diffuse, high-energy Rydberg states. |

| C 1s → σ* (C-S, C-N) | > I.P. | Excitation to antibonding orbitals of single bonds. |

| C 1s → σ* (C=C, C=S) | > I.P. | Excitation to antibonding orbitals of double bonds. |

Assignments based on principles of NEXAFS and data from related molecules like thiazole. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 5h Thiazolethione Systems

Radical Chemistry Initiated by Thiazolethiones

A significant area of investigation for 2(5H)-thiazolethione systems involves their application in generating radical species. N-alkoxythiazolethiones, in particular, have emerged as valuable precursors for alkoxyl radicals, enabling a variety of synthetic transformations under mild conditions.

Generation of Alkoxyl Radicals from N-Alkoxythiazolethiones

N-alkoxythiazole-2(3H)-thiones (TTORs) are effective precursors for generating alkoxyl radicals. orgsyn.orgorgsyn.org This process can be initiated either photochemically or thermally. orgsyn.orgresearchgate.netthieme-connect.com For instance, N-alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones (CPTTORs) and their successors, such as N-hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOH) derivatives, can be excited by visible light or a 350 nm light source to selectively produce oxygen-centered radicals. orgsyn.orgorgsyn.org The generation of alkoxyl radicals from these precursors occurs under pH-neutral and non-oxidative conditions. orgsyn.org

The general mechanism involves the homolytic cleavage of the nitrogen-oxygen (N-O) bond within the thiohydroxamate functional group. orgsyn.orgorgsyn.org This bond scission is a key step, leading to the formation of a highly reactive alkoxyl radical and a more stable thiazole-2-thiyl radical. researchgate.net The efficiency of this process is underscored by the fact that the N-O bond is often the least stable entity upon photochemical excitation. researchgate.net

A notable advantage of using N-alkoxythiazolethiones is their ability to participate in radical chain reactions. The generation of the alkoxyl radical can be propagated by the addition of another radical species (carbon-, silicon-, or tin-based) to the thione sulfur atom, which then facilitates the N-O bond homolysis. orgsyn.orgorgsyn.org This contrasts with other methods that may require harsh or oxidative conditions. orgsyn.org The development of more stable and efficient precursors like CPTTORs and MAnTTORs has expanded the synthetic utility of this method, allowing for the generation of alkoxyl radicals from a wider range of alcohols, including tertiary ones. orgsyn.org

Homolytic Cleavage Mechanisms and Nitrogen-Oxygen Bond Scission

The central event in the radical chemistry of N-alkoxythiazolethiones is the homolytic cleavage of the nitrogen-oxygen (N-O) bond. orgsyn.orgresearchgate.netresearchgate.net This bond scission can be induced by thermal energy or, more commonly, by photochemical excitation. orgsyn.orgresearchgate.net Upon absorption of light, typically in the UVA or visible range, the N-alkoxythiazolethione molecule is promoted to an excited state, leading to the cleavage of the relatively weak N-O bond. orgsyn.orgorgsyn.orgresearchgate.net

Transient spectroscopy studies have confirmed that N-O bond scission is the predominant primary photochemical process. For example, in N-isopropoxythiazole-2(3H)-thione, the quantum yield for N-O bond cleavage is significant, indicating an efficient radical generation process. researchgate.net The driving force for this cleavage is the formation of a more stable, aromatic thiazolethiyl radical. orgsyn.org

The mechanism can be described as follows:

Initiation: A chain-propagating radical (e.g., from an initiator or a mediator like BrCCl₃) adds to the sulfur atom of the thione group. orgsyn.orgrsc.org

N-O Bond Homolysis: This addition triggers the homolytic cleavage of the N-O bond, releasing the desired alkoxyl radical (RO•). orgsyn.orgrsc.org

Propagation: The newly formed alkoxyl radical can then participate in subsequent reactions, such as cyclization or intermolecular addition, generating a new carbon-centered radical which can continue the chain. orgsyn.org

The stability of the resulting thiazolethiyl radical plays a crucial role in the facility of the N-O bond cleavage. The aromatic character gained by the heterocyclic fragment upon bond breaking provides a thermodynamic driving force for the reaction. orgsyn.org This inherent reactivity makes N-alkoxythiazolethiones reliable sources of alkoxyl radicals under comparatively mild conditions. orgsyn.org

Intramolecular Radical Cyclizations (e.g., 5-exo-trig additions) and Diastereoselectivity

Alkoxyl radicals generated from N-alkoxythiazolethiones readily undergo intramolecular cyclization reactions, particularly with appropriately positioned unsaturated bonds. A common and synthetically useful transformation is the 5-exo-trig cyclization of 4-pentenyloxyl radicals to form substituted tetrahydrofurans. rsc.orgrsc.org

This process is initiated by the generation of the alkoxyl radical, which then attacks the internal double bond in an intramolecular fashion. The cyclization generally follows predictable stereochemical pathways, often yielding high levels of diastereoselectivity. rsc.orgrsc.orgmdpi.com The stereochemical outcome is largely governed by the principles of the Beckwith-Houk model for radical cyclizations, which predicts the formation of the product arising from a chair-like transition state that minimizes steric interactions. rsc.orgmdpi.com

For example, the cyclization of 2-substituted 4-pentenyloxy radicals, generated from the corresponding N-alkoxythiazolethiones, predominantly affords cis-2,4-disubstituted tetrahydrofurans. rsc.org The presence of bulky substituents can further enhance the diastereoselectivity. For instance, the cyclization of an alkenoxyl radical bearing a tert-butyl group resulted in a high cis:trans ratio of 90:10 for the resulting 4-tert-butyl-2-methyltetrahydrofuran. rsc.org These cyclizations have been successfully performed in aqueous solvents, highlighting the potential for these reactions under biomimetic conditions. rsc.orgrsc.org

The resulting cyclized carbon-centered radical is typically trapped by a suitable radical trapping agent, such as bromotrichloromethane (B165885) (BrCCl₃) or a thiol, to furnish the final product and propagate the radical chain. orgsyn.orgrsc.org

Table 1: Diastereoselectivity in 5-exo-trig Radical Cyclizations of Alkoxyl Radicals

| Alkoxyl Radical Precursor (Substituent at C2) | Product (Substituents on Tetrahydrofuran (B95107) Ring) | Diastereomeric Ratio (cis:trans) | Reference |

| 2-phenyl-4-pentenyloxy | 2-methyl-4-phenyltetrahydrofuran | 82:18 | rsc.org |

| 2-(tert-butyl)-4-pentenyloxy | 4-(tert-butyl)-2-methyltetrahydrofuran | 90:10 | rsc.org |

Data derived from photoreactions of N-alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones in the presence of a radical trap.

Intermolecular Radical Additions to Alkenes

In addition to intramolecular reactions, alkoxyl radicals generated from N-alkoxythiazolethiones can participate in intermolecular additions to carbon-carbon double bonds. orgsyn.org This reactivity provides a valuable method for the synthesis of functionalized ethers, such as vicinal bromohydrin ethers, which can be challenging to prepare via ionic pathways. orgsyn.org

The electrophilic nature of the alkoxyl radical favors addition to electron-rich alkenes. orgsyn.org A notable application is the addition to norbornene, which proceeds with high exo-specificity. orgsyn.orgrptu.de The p-chlorocumyloxyl radical, for instance, adds to the exo face of bicyclo[2.2.1]heptene. rptu.de The resulting 2-exo-(p-cumyloxy)-norborn-3-yl radical is then trapped, often by a bromine atom source like BrCCl₃, to yield the final product. orgsyn.orgrptu.de This trapping step also shows stereoselectivity, preferentially occurring from the endo-face to give 2,3-trans-configured bromohydrin ethers as the major products. rptu.de

The high facial selectivity observed in these additions is attributed to steric and torsional strain in the transition state. Computational studies suggest that the endo-addition pathway is disfavored due to unfavorable steric interactions that arise as the radical approaches the double bond. rptu.de This predictable stereoselectivity makes the intermolecular addition of alkoxyl radicals derived from thiazolethiones a useful synthetic tool. orgsyn.org

Nucleophilic Reactivity of the Thione Moiety

The thione functional group (C=S) within the this compound ring system exhibits nucleophilic character, particularly at the sulfur atom. cymitquimica.com This reactivity allows for reactions such as S-alkylation. For example, in the presence of a suitable electrophile, the thione can undergo methylation, leading to a shift of a methyl group from oxygen to the sulfur atom. orgsyn.org This type of reactivity highlights the ambident nucleophilic nature of the deprotonated thiazolethione system.

The nucleophilicity of the thione is a key feature in some of the radical generation mechanisms, where the initial step involves the addition of a radical to the sulfur atom. orgsyn.org Furthermore, the thione group's potential for nucleophilic addition reactions makes it a site for further functionalization and modification of the thiazolethione scaffold. cymitquimica.com

Ring Transformation and Rearrangement Reactions

This compound derivatives can undergo ring transformation and rearrangement reactions, expanding their synthetic utility beyond radical chemistry. One observed rearrangement involves the fragmentation of secondary benzylic esters of N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione (CPTTOH), which leads to a thiolactam and a ketone. orgsyn.org Another documented rearrangement is a 4-pentenoxy rearrangement that occurs specifically in the solid state. orgsyn.org

Upon photolysis, the thiazolethione ring itself can undergo transformations. For instance, irradiation of N-isopropoxythiazole-2(3H)-thione leads primarily to the formation of a disulfide, which can then undergo further C-S bond cleavage to yield products such as a bithiazyl, a thiazole (B1198619), and an isothiocyanate. researchgate.net These transformations indicate that the thiazolethiyl radical formed after N-O bond homolysis is not inert but can participate in subsequent reactions leading to new heterocyclic structures. researchgate.net

Photochemical Processes and Excited State Dynamics

The photochemical behavior of this compound and its derivatives, particularly N-hydroxy and N-alkoxy substituted systems, is characterized by efficient radical generation upon photoexcitation. orgsyn.orgorgsyn.org The chemical reactivity of these N-alkoxythiazole-2(3H)-thiones is governed by the thiohydroxamic acid functional group within the cross-conjugated heterocyclic π-electron system. orgsyn.org A primary photochemical event is the homolytic cleavage of the nitrogen-oxygen (N–O) bond, a process driven by the subsequent gain in aromatic stabilization of the heterocyclic fragment. orgsyn.orgorgsyn.org This bond scission allows these molecules to serve as valuable photochemical precursors for oxygen-centered radicals under relatively mild conditions. orgsyn.orgorgsyn.org

Irradiation using ultraviolet light, typically at wavelengths between 300 and 350 nm, initiates these processes. researchgate.netnih.govnih.gov For instance, N-alkoxy-4-methylthiazole-2(3H)-thiones exhibit absorption maxima around 334 nm, which facilitates photochemical excitation with 350 nm light. orgsyn.org

Mechanistic studies using transient spectroscopy have confirmed that N-O bond scission is the predominant primary photochemical process. researchgate.netnih.gov In the case of N-isopropoxy-4-p-tolylthiazole-2(3H)-thione, UVA irradiation leads to the formation of DNA-damaging isopropoxyl radicals with a quantum yield (Φ) for N-O bond cleavage of (65 ± 7)%. researchgate.netnih.govresearchgate.net Similarly, upon irradiation at 300 nm, N-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione releases hydroxyl radicals. nih.gov These highly reactive radical intermediates can be detected and characterized by spin-trapping techniques coupled with electron paramagnetic resonance (EPR) spectroscopy, using agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). researchgate.netnih.gov

The photolysis of these thiazolethiones leads to a cascade of reactions and the formation of several stable photoproducts. For example, the photolysis of N-isopropoxy-4-p-tolylthiazole-2(3H)-thione primarily yields a disulfide, which can then undergo further C-S bond cleavage to form products such as bithiazyl, thiazole, and isothiocyanate. researchgate.netnih.gov Similarly, the irradiation of N-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione results in the formation of a disulfide, bisthiazole, and thiazole. nih.gov Thiazolethione derivatives are also used in synthetic applications where photochemically generated alkoxy radicals undergo intramolecular cyclization to produce tetrahydrofurans or tetrahydropyrans. research-solution.com

The dynamics of the excited state play a crucial role in determining the reaction pathway. The process can be viewed as an excited-state driven reaction where the distribution of products may be determined by the dynamics on the excited-state potential energy surface rather than by simple thermodynamics of the final products. researchgate.net While general studies on excited-state dynamics utilize techniques like femtosecond transient absorption and time-resolved impulsive stimulated Raman spectroscopy to track structural changes, specific detailed dynamic maps for this compound itself are part of a broader field of study into photoinduced conformational changes. nih.govnsf.gov The stability of N-alkoxy thiazolethiones is a key feature; they are generally stable enough for safe handling but efficiently liberate radicals upon photolysis in chain reactions. orgsyn.org

Table 1: Photochemical Reaction Data for N-substituted Thiazolethiones

| Compound | Excitation λ (nm) | Primary Process | Quantum Yield (Φ) | Key Radicals Generated | Major Products | Reference |

| N-isopropoxy-4-p-tolylthiazole-2(3H)-thione | 350 | N-O Bond Scission | (65 ± 7)% | Isopropoxyl | Disulfide, Bithiazyl, Thiazole, Isothiocyanate | researchgate.net, nih.gov |

| N-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione | 300 | N-O Bond Scission | Not Reported | Hydroxyl | Disulfide, Bisthiazole, Thiazole | nih.gov |

Kinetic and Thermodynamic Aspects of Thiazolethione Reactions

The kinetics of reactions involving the thiazole ring are highly sensitive to the position and nature of substituents. rsc.org In nucleophilic aromatic substitution reactions, the reactivity of halogenated thiazoles towards ions like sodium methoxide (B1231860) or benzenethiolate (B8638828) varies significantly with the position of the halogen. rsc.orgsciepub.com For reactions with sodium methoxide, the reactivity sequence for chlorothiazoles is 5-chloro > 2-chloro > 4-chloro. sciepub.com

Kinetic studies on the reactions of 4- and 5-substituted 2-chlorothiazoles with the benzenethiolate ion in methanol (B129727) show that the substituent effect can be described by a Hammett relation. rsc.org The 2,4- and 2,5-positions in the thiazole ring behave analogously to meta- and para-positions in benzene (B151609) rings, respectively. The reaction exhibits a large positive ρ value of +5.3, indicating that the transition state has a significant negative charge and the reaction rate is highly sensitive to the electronic effects of the substituents. rsc.org This high sensitivity is further evidenced by the large experimental σ⁻ value of approximately 1.6 for a p-NO₂ group, highlighting the thiazole system's ability to delocalize negative charge in the transition state. rsc.org

Thermodynamically, a key driving force for the photochemical N-O bond cleavage in N-alkoxythiazole-2(3H)-thiones is the energetic gain from forming a more stable, aromatic heterocyclic radical fragment. orgsyn.orgorgsyn.org In the context of other applications, such as the use of thiazole derivatives as corrosion inhibitors, thermodynamic parameters for the adsorption process onto a metal surface, including the Gibbs free energy of activation and adsorption, can be calculated to understand the mechanism. researchgate.net These studies often indicate that the adsorption is a spontaneous process. researchgate.net

Table 2: Kinetic Data for the Reaction of Substituted 2-Chlorothiazoles with Sodium Benzenethiolate in Methanol at 50°C

| Substituent (X) | Position of X | k (l mol⁻¹ s⁻¹) | Relative Rate | Reference |

| H | - | 1.10 x 10⁻⁵ | 1 | rsc.org |

| CH₃ | 4 | 0.81 x 10⁻⁵ | 0.74 | rsc.org |

| CH₃ | 5 | 0.47 x 10⁻⁵ | 0.43 | rsc.org |

| Br | 5 | 2.62 x 10⁻⁵ | 2.38 | rsc.org |

| NO₂ | 5 | 1.83 | 166,000 | rsc.org |

Computational Chemistry and Theoretical Studies on 2 5h Thiazolethione

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) has become a popular and effective computational methodology for studying the electronic structure and properties of molecular systems, including heterocyclic compounds like 2(5H)-thiazolethione. mdpi.comd-nb.info This approach is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are a unique functional of the electron density. d-nb.info DFT is widely used to explore molecular stability, reactivity, and potential reaction pathways. mdpi.comnumberanalytics.comscirp.org

The electron density (ρ(r)) is a fundamental property in DFT that describes the probability of finding an electron at a specific point in space. nih.gov Analysis of the electron density distribution provides profound insights into the electronic structure and chemical reactivity of this compound.

Detailed analysis of the calculated electron density can identify regions that are electron-rich or electron-poor. For the related thiazole (B1198619) ring system, electron density analysis has shown that electrophilic substitution is most likely to occur at the C5 position, while nucleophilic substitution is favored at the C2 position. researchgate.net Similar calculations for this compound would reveal its specific sites of reactivity.

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP visualizes the electrostatic potential, identifying positive (electrophilic) and negative (nucleophilic) regions of the molecule. This allows for the prediction of how the molecule will interact with other reagents. mdpi.com For this compound, the thione sulfur and the nitrogen atom are expected to be regions of negative potential, indicating their role in nucleophilic interactions.

A crucial application of DFT is molecular geometry optimization, a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule. qcware.comtaltech.ee This procedure systematically adjusts the atomic coordinates to find a minimum on the potential energy surface (PES), which corresponds to a stable molecular conformation. qcware.comtaltech.eeutwente.nl The accuracy of the optimized geometry depends on the chosen functional and basis set. mdpi.com

For this compound, geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. While the five-membered ring is relatively rigid, conformational analysis can be performed to study the orientation of any substituents or the molecule's interaction with its environment. The study of different geometries and their associated energies is central to conformational analysis. drugdesign.org

Table 1: Representative Theoretical Geometric Parameters for this compound (Note: These are example values typical of a DFT/B3LYP calculation and may vary with the level of theory.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C2=S6 | 1.67 Å | |

| C2-N3 | 1.38 Å | |

| N3-C4 | 1.40 Å | |

| C4=C5 | 1.36 Å | |

| C5-S1 | 1.75 Å | |

| S1-C2 | 1.80 Å | |

| Bond Angles | ||

| S1-C2-N3 | 110.0° | |

| C2-N3-C4 | 115.0° | |

| N3-C4-C5 | 112.0° | |

| C4-C5-S1 | 105.0° |

Computational methods can predict various spectroscopic properties, providing valuable data for the interpretation of experimental results. X-ray photoelectron spectroscopy (XPS) measures the binding energies of core-level electrons, which are sensitive to the element and its chemical environment. kuleuven.be

Theoretical calculations can simulate these spectra. For sulfur-containing heterocycles like 2-thiouracil, which is structurally similar to this compound, studies have investigated core-level spectroscopy at the sulfur L-edges. mdpi.com These studies identify features such as photoelectrons from the 2p core orbital, as well as Auger-Meitner and Coster-Kronig decay processes. mdpi.com

Predicting core-level binding energies accurately with standard DFT can be challenging because common functionals may incorrectly describe the core-hole as delocalized, especially when degenerate core orbitals exist. arxiv.org Therefore, specialized DFT approaches or corrections are often necessary to achieve results that can reliably guide the assignment of experimental XPS peaks. arxiv.org

Molecular Geometry Optimization and Conformational Analysis

Ab-Initio Quantum Chemical Methods (e.g., OVGF, EOM-CCSD)

While DFT is highly efficient, ab-initio ("from first principles") methods provide a systematically improvable hierarchy for achieving high accuracy. wikipedia.org These methods are based on solving the electronic Schrödinger equation without relying on empirical parameters.

Electron Propagator Theory (EPT) is an ab-initio method used to directly calculate vertical ionization potentials and electron affinities, which are the primary features in a photoelectron spectrum. auburn.edu Methods like the Outer-Valence Green's Function (OVGF) approach within EPT offer a reliable way to compute the binding energies of valence electrons. auburn.edu

For studying excited states, which are probed in UV-Vis and X-ray absorption spectroscopy, the Equation-of-Motion Coupled-Cluster (EOM-CC) family of methods is a powerful tool. msu.edu EOM-CCSD (EOM-Coupled-Cluster with Single and Double excitations), for example, can accurately predict the energies of excited states, which is crucial for understanding the photochemistry of molecules like this compound. msu.eduetprogram.org These higher-level methods, though more computationally demanding, are essential for benchmarking DFT results and for cases where DFT may be inadequate.

Mechanistic Insights from Computational Modeling: Transition States and Reaction Pathways

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. numberanalytics.commdpi.com By mapping the potential energy surface (PES), researchers can understand how reactants are converted into products. numberanalytics.comfiveable.me

A key goal is to locate the transition state (TS), which is the highest energy point along the reaction coordinate—a first-order saddle point on the PES. fiveable.me Once the TS is identified, its structure provides insight into the bond-forming and bond-breaking processes occurring during the reaction. Further analysis involves calculating the intrinsic reaction coordinate (IRC), which traces the minimum energy path from the transition state down to the reactants and products. smu.edu This confirms that the located TS indeed connects the desired chemical species and reveals the step-by-step geometric changes throughout the reaction. smu.edu

For this compound, these methods can be used to study various potential reactions, such as its tautomerization to 2-mercaptothiazole (B1225461), its decomposition pathways, or its reactions with electrophiles and nucleophiles.

Quantum Theory of Atoms In Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density. wikipedia.orgwiley-vch.de QTAIM partitions a molecule into atomic basins, allowing for the calculation of atomic properties. wikipedia.org

A central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. researchgate.netmuni.cz The presence of a BCP and a corresponding bond path is a universal indicator of a chemical bond. wiley-vch.de The properties of the electron density at the BCP provide quantitative information about the nature of the interaction.

Key QTAIM descriptors include:

Electron density at the BCP (ρ(r_bcp)) : Its magnitude correlates with the bond order.

Laplacian of the electron density (∇²ρ(r_bcp)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ < 0) indicates a concentration of charge, typical of covalent (shared-shell) bonds. A positive value (∇²ρ > 0) indicates charge depletion, characteristic of ionic, hydrogen, or van der Waals (closed-shell) interactions. nih.govwiley-vch.de

By applying QTAIM analysis to the DFT-calculated electron density of this compound, the nature of each bond within the molecule (e.g., C=S, C-N, S-C) can be precisely characterized.

Table 2: QTAIM Criteria for Bond Characterization

| Interaction Type | Sign of Laplacian (∇²ρ) | Electron Density (ρ) |

|---|---|---|

| Shared-shell (Covalent) | Negative | Large |

| Closed-shell (Ionic, H-bond, vdW) | Positive | Small |

Derivatization and Functionalization Approaches for 2 5h Thiazolethione

N- and O-Alkylation Strategies for Substituted Thiazolethiones

The 2(5H)-thiazolethione system possesses multiple nucleophilic sites, primarily the ring nitrogen and the exocyclic sulfur atom, leading to competitive N- and S-alkylation. The analogous N-hydroxythiazole-2(3H)-thiones also present an oxygen atom for alkylation. The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the solvent, and the specific substituents on the thiazolethione ring. researchgate.netrptu.de

In the case of N-hydroxy-4-arylthiazole-2(3H)-thiones, alkylation of their corresponding potassium or tetraalkylammonium salts yields N-alkoxy derivatives. wikipedia.org These O-alkylation reactions are highly favored, with S-alkylation being a minor competing pathway. wikipedia.org For instance, the alkylation of N-hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOH) salts with various alkylating agents predominantly produces O-alkylation products (MAnTTORs). researchgate.net This high propensity for O-alkylation is a key feature, even when using reagents like alkyl iodides, which might be expected to favor S-alkylation. researchgate.net The reaction of the MAnTTOH-tetraethylammonium salt with methyl iodide is one of the few instances where S-alkylation becomes a major pathway, yielding 46% of the S-methylated product. researchgate.net

Alternative O-alkylation methods for these thiohydroxamate systems include the Mitsunobu reaction and cyclic sulfate-opening, both of which proceed with an inversion of configuration at the carbon being attacked. dntb.gov.ua For the synthesis of sterically hindered tertiary O-alkyl thiohydroxamates, which are difficult to prepare via standard alkylation, the use of O-alkyl isourea chemistry has proven successful. dntb.gov.ua

The structural outcome of substitution at the oxygen in 3-alkoxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thiones has been studied in detail. As the steric size of the alkoxy substituent increases from methyl to primary, secondary, and tertiary alkyl groups, the N-O-R bond angle widens progressively. chemrxiv.org This structural flexibility is more pronounced in the thiazole-2(3H)-thione series compared to pyridine-2(1H)-thione analogs, which may facilitate O-alkylation with bulky substituents. chemrxiv.orgresearchgate.net

| Thiazolethione Derivative | Alkylating Agent | Reaction Conditions | Major Product | Minor Product | Reference |

|---|---|---|---|---|---|

| N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione (CPTTOH) salt | Hard alkylating reagents | Conversion to tetraalkylammonium salt | O-Alkyl (Primary/Secondary Esters) | Not specified | researchgate.net |

| N-hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOH) salt | Alkyl tosylates, chlorides, or iodides | Standard alkylation | O-Alkyl (MAnTTORs) | S-Alkyl | researchgate.net |

| MAnTTOH-tetraethylammonium salt | Methyl iodide | Not specified | S-Methyl (46% yield) | O-Methyl | researchgate.net |

| N-hydroxythiazole-2(3H)-thiones (TTOHs) | Alcohols | Mitsunobu reaction (DEAD, PPh3) | O-Alkyl (with inversion of configuration) | Not applicable | dntb.gov.ua |

| N-hydroxythiazole-2(3H)-thiones (TTOHs) | O-alkyl isoureas | Not specified | O-Alkyl (including tertiary) | Not applicable | dntb.gov.ua |

Substitution Chemistry at Ring Carbon Positions (C4, C5) and Heteroatoms

Functionalization of the thiazolethione ring at the C4 and C5 positions is commonly achieved by incorporating the desired substituents into the precursors before the ring-forming cyclization reaction. The Hantzsch thiazole (B1198619) synthesis, a cornerstone method, involves the condensation of α-haloketones with thioamides. wikipedia.org By selecting appropriately substituted α-haloketones, a wide variety of 4,5-disubstituted thiazoles and their thione derivatives can be prepared. rsc.org For example, N-phenyl-1,3-thiazol-2-thiones with diverse electronic properties have been synthesized from aniline, carbon disulfide, and various α-haloketone compounds. rsc.org Similarly, base-induced cyclization of active methylene (B1212753) isocyanides with methyl arenecarbodithioates provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org

Post-synthetic modification of the C4 and C5 positions is also possible, though less common. Direct C-H arylation of thiazole derivatives can be achieved using palladium catalysts, allowing for the introduction of aryl groups onto the pre-formed ring. organic-chemistry.org Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C5 position in thiazoles due to the electronic influence of the heteroatoms. numberanalytics.com While the thione group at C2 modifies the ring's reactivity, these general principles of thiazole chemistry often apply. For instance, a sulfone moiety can be introduced and subsequently used as a versatile reactive handle for SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, demonstrating the potential for diverse C-H functionalization. rsc.org

Functionalization at the heteroatoms primarily involves the N- and S-alkylation strategies discussed previously. The nitrogen atom can also be involved in N-arylation, as demonstrated by a route to N-phenyl-1,3-benzo[d]thiazole using hypervalent iodine species. rsc.org The exocyclic sulfur atom is a key site for derivatization, such as in the formation of silylethyl derivatives of 2-mercaptobenzothiazole (B37678). rsc.org

| Position(s) | Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| C4, C5 | Hantzsch Synthesis (Pre-functionalization) | Substituted α-haloketones + Thioamide | 4,5-Disubstituted thiazoles | wikipedia.orgrsc.org |

| C4, C5 | Cyclization (Pre-functionalization) | Active methylene isocyanides + Methyl arenecarbodithioates | 4,5-Disubstituted thiazoles | organic-chemistry.org |

| C5 | Direct C-H Arylation (Post-functionalization) | Aryl halides, Pd(OAc)2 catalyst | 5-Arylthiazoles | organic-chemistry.org |

| C5 | Electrophilic Halogenation (Post-functionalization) | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 5-Halothiazoles | numberanalytics.com |

| C4, C5 | SNAr, Cross-coupling (via sulfone) | Nucleophiles, Metal catalysts | Diverse 4,5-substituted thiazoles | rsc.org |

Conversion to Thiazolium Salts and Precursors for N-Heterocyclic Carbenes (NHCs)

Thiazole-2-thiones are key intermediates in the synthesis of thiazolium salts, which are the direct precursors to N-heterocyclic carbenes (NHCs). chemrxiv.orgthieme-connect.de NHCs are a class of persistent carbenes widely used as organocatalysts and as ligands in transition metal chemistry. scholaris.canih.gov The conversion involves a two-step process: synthesis of the N-substituted thiazole-2-thione followed by an oxidation/desulfurization step.

The synthesis of the thiazole-2-thione is often achieved via a Hantzsch-type condensation of an α-haloketone with a dithiocarbamate (B8719985), the latter being generated in situ from a primary amine and carbon disulfide. chemrxiv.org Research has shown that for N-alkyl substituted derivatives, isolating the intermediate dithiocarbamate salt can significantly improve the yield of the thiazolethione. chemrxiv.orgthieme-connect.de

The subsequent oxidation of the N-substituted thiazole-2-thione to the corresponding thiazolium salt is a critical step. rsc.org Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) in acetic acid or, more advantageously, meta-chloroperbenzoic acid (m-CPBA). chemrxiv.orgresearchgate.net m-CPBA has been shown to give better yields, even with bulky N-aryl groups. chemrxiv.org Following oxidation, anion metathesis with salts like sodium tetrafluoroborate (B81430) (NaBF₄) or hexafluorophosphate (B91526) (HPF₆) is often performed to furnish the stable thiazolium salt. thieme-connect.descholaris.ca

Once the thiazolium salt is obtained, deprotonation at the C2 position with a suitable base, such as potassium hexamethyldisilazane (B44280) (KHMDS), generates the free thiazol-2-ylidene NHC. wikipedia.orgchemrxiv.org The stability of the resulting carbene is highly dependent on the steric bulk of the N-substituent. For example, the deprotonation of a thiazolium salt bearing a bulky 2-adamantyl group led to a persistent NHC that could be characterized by NMR spectroscopy, with the carbenic carbon appearing at a characteristic downfield shift (246.2 ppm in C₆D₆). chemrxiv.org

| Starting Material | Key Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| N-Alkyl/Aryl-4,5-disubstituted-thiazole-2-thione | Oxidation | H₂O₂/AcOH or m-CPBA | N-Alkyl/Aryl-4,5-disubstituted-thiazolium salt | chemrxiv.orgresearchgate.net |

| N-Aryl-thiazole-2-thione | Oxidative Desulfuration & Metathesis | Not specified oxidant, then HPF₆ | N-Aryl-thiazolium hexafluorophosphate | rsc.org |

| α-Formamido ketones | Thionation/Cyclization & Metathesis | P₄S₁₀ or P₂S₅-Py₂, then NaBF₄ | N-Substituted thiazolium tetrafluoroborate | scholaris.caresearchgate.net |

| 3-(2-Adamantyl)-4,5-dimethylthiazolium salt | Deprotonation | Potassium hexamethyldisilazane (KHMDS) | Persistent Thiazol-2-ylidene (NHC) | chemrxiv.org |

| N-Arylthiazolium salt | Deprotonation | Base | N-Arylthiazol-2-ylidene (NHC) | wikipedia.org |

Introduction of Complexing and Ligating Functional Groups

The thiazolethione scaffold, particularly in its 2-mercaptothiazole (B1225461) tautomeric form, is an effective building block for creating ligands for metal coordination. The presence of soft (sulfur) and hard/borderline (nitrogen) donor atoms allows these molecules to act as versatile chelating or bridging ligands in coordination polymers and metal complexes. mdpi.commdpi.com

Derivatives of 2-mercaptobenzothiazole (a fused-ring analogue) have been extensively studied for their coordination chemistry. They readily form stable complexes with a wide range of metal ions, including Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pb(II), Ag(I), and Tl(I). cdnsciencepub.com The coordination can occur through the exocyclic sulfur atom (thiolate) and/or the ring nitrogen atom, leading to diverse structural motifs. solubilityofthings.com For example, zinc 2-mercaptobenzothiazole exhibits interesting coordination chemistry with applications in materials science and as a vulcanization accelerator. solubilityofthings.com

More complex ligating systems can be constructed by introducing additional functional groups onto the thiazolethione core. The synthesis of silatranylethyl derivatives of 2-mercaptobenzothiazole results in compounds with a pentacoordinate silicon atom, featuring an intramolecular N→Si coordination bond. rsc.org This demonstrates how the thiazolethione unit can be integrated into sophisticated multidentate ligand frameworks.

Furthermore, thiazolethiones are precursors to NHC ligands that form highly stable transition metal complexes. N-aryl thiazol-2-ylidene ligands, generated from thiazolium salts, have been used to synthesize platinum(II) complexes. rsc.org These complexes are prepared via a one-pot process involving the generation of a silver-NHC intermediate, followed by transmetalation to platinum. rsc.orgresearchgate.net The resulting cyclometalated platinum complexes exhibit interesting photophysical properties, such as strong phosphorescence, making them relevant for applications in organic light-emitting diodes (OLEDs). rsc.org Hybrid thiazolyl–benzylidene–phenol ligands have also been synthesized and complexed with Co(II), Ni(II), Cu(II), and Zn(II) to create novel chemotherapeutic agents. nih.gov

Applications of 2 5h Thiazolethione and Its Derivatives in Advanced Organic Synthesis

Precursors for Alkoxyl and Carbon Radical Generation in Synthetic Procedures

Derivatives of 2(5H)-Thiazolethione, particularly N-alkoxythiazole-2(3H)-thiones (TTORs), are highly effective precursors for generating alkoxyl radicals. orgsyn.org The chemical reactivity of these compounds is governed by the thiohydroxamic acid functional group embedded within a cross-conjugated heterocyclic system. orgsyn.org The homolytic cleavage of the nitrogen-oxygen bond in TTORs is energetically favorable because it allows the heterocyclic fragment to achieve aromatic stabilization. orgsyn.org This property enables the liberation of oxygen-centered radicals under comparatively mild thermal or photochemical conditions. orgsyn.org

The development of these reagents has progressed significantly to overcome experimental challenges. Early explorations began with N-alkoxypyridine-2(1H)-thiones, but issues with their synthesis and stability spurred the development of more robust alternatives like N-alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones (CPTTORs), which exhibit shelf-lives of months to years. orgsyn.org Further refinement led to N-hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOH), a third-generation progenitor designed to improve photochemical properties and expand the scope to include the synthesis of previously inaccessible tertiary O-alkyl thiohydroxamates. orgsyn.orgorgsyn.org

The generation of alkoxyl radicals from TTORs typically occurs as a propagating step in a radical chain reaction. orgsyn.org The process is initiated by the addition of a propagating radical (such as a carbon-, silicon-, or tin-centered radical) to the thione sulfur atom, which subsequently induces the N-O bond homolysis. orgsyn.org

In addition to generating alkoxyl radicals, these compounds are useful in the Barton reaction for the generation of carbon radicals. Esters derived from N-hydroxy-2-thiazolethione can undergo efficient radical chain decarboxylation, providing a reliable method to convert carboxylic acids into carbon radicals that can be trapped for further functionalization.

Utility in Stereoselective Synthesis of Complex Organic Molecules (e.g., Tetrahydrofurans, Pyrrolidines)

The alkoxyl radicals generated from N-alkoxythiazolethiones have been effectively applied in the stereoselective synthesis of complex oxygen-containing heterocycles, most notably tetrahydrofurans. colab.ws The intramolecular cyclization of these highly reactive radical intermediates onto carbon-carbon double bonds is a versatile method for C–O bond formation. mdpi.com

For instance, substituted 5-hexenyloxyl radicals, generated from the corresponding N-hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOR) derivatives, readily undergo 5-exo-trig cyclization. orgsyn.org This reaction proceeds with high stereoselectivity to provide tetrahydropyranylmethyl radicals, which can be trapped by reagents like bromotrichloromethane (B165885) to furnish the functionalized tetrahydrofuran (B95107) product. orgsyn.org This method provides complementary selectivity compared to polar bromocyclization of the parent 5-hexenols, which typically yield oxepanes as the major products. orgsyn.orgorgsyn.org

Research has demonstrated that 4-pentenoxyl radicals that share two or more carbon atoms with a cycloalkane skeleton cyclize with predictable regio- and stereoselectivity. researchgate.net These reactions, conducted in a solution of bromotrichloromethane, can yield cycloalkyl-fused 2-bromomethyltetrahydrofurans in yields of up to 95%. researchgate.net The stereoselectivity of these alkenoxyl radical ring closures is attributed to cumulative steric effects, where the substituent closest to the targeted alkene carbon exerts the most significant directing influence. colab.ws The use of microwave activation for radical generation from N-(alkoxy)thiazolethiones has been shown to be superior to conventional heating or photolysis for these transformations. colab.ws While the synthesis of pyrrolidines via radical reactions is a well-established field, the specific application of thiazolethione-derived radicals for this purpose is a more specialized area of investigation. diva-portal.orgorganic-chemistry.org

Table 1: Stereoselective Synthesis of Cycloalkyl-fused Tetrahydrofurans

| Precursor (Thiazolethione Derivative) | Reaction Conditions | Product | Yield | Reference |

| cis-O-(2-vinylcyclohexyl-1-methyloxy) thiohydroxamate | BrCCl₃, Thermal | cis-7-Bromomethyltetrahydrofuran derivative | 81% | researchgate.net |

| cis-3-(2-dimethylvinylcyclohexylmethyloxy)-thiazolethione | BrCCl₃, Thermal | cis-Bromoisopropyltetrahydrofuran derivative | 95% | researchgate.net |

| trans-O-(2-vinylcyclohexyl-1-methyloxy) thiohydroxamate | BrCCl₃, Thermal | trans-7-Bromomethyltetrahydrofuran derivative | 80/20 (5-exo/6-endo) | researchgate.net |

| trans-3-(2-dimethylvinylcyclohexylmethyloxy)-thiazolethione | BrCCl₃, Thermal | trans-Bromoisopropyltetrahydrofuran derivative | Single diastereomer | researchgate.net |

Synthetic Pathways for Vicinal Bromohydrin Ethers

The thiohydroxamate method, utilizing N-alkoxythiazole-2(3H)-thiones, provides a robust pathway for the synthesis of vicinal bromohydrin ethers through the intermolecular addition of alkoxyl radicals to alkenes. orgsyn.org This approach is particularly valuable for synthesizing structures that are difficult to access via traditional ionic reactions, which can be complicated by rearrangements involving non-classical carbocations. orgsyn.orgorgsyn.org

A notable application is the synthesis of norbornene-derived vicinal bromohydrin ethers, compounds which possess interesting biological properties. orgsyn.org In this process, primary, secondary, and tertiary alkoxyl radicals are generated from their MAnTTOR precursors and add with high exo-selectivity to the olefinic bond of bicyclo[2.2.1]heptene. colab.ws The resulting exo-2-alkoxybicyclo[2.2.1]hept-3-yl radical intermediate is then trapped by a bromine atom donor, such as bromotrichloromethane (BrCCl₃), which preferentially approaches from the less-hindered endo face to yield the final β-bromoether product. orgsyn.orgcolab.ws Yields for these transformations range from 23–67%. colab.ws

Table 2: Synthesis of Norbornene-Derived Vicinal Bromohydrin Ethers

| Alkoxyl Radical Precursor (R in MAnTTOR) | Reaction Conditions | Yield (%) | 3-exo : 3-endo Ratio | Reference |

| H | Microwave / 200 °C | 7 | 13 : 87 | orgsyn.org |

| CH₃ | AIBN / 80 °C | 64 | 28 : 72 | orgsyn.org |

| CH(CH₃)₂ | Microwave / 150 °C | 33 | 25 : 75 | orgsyn.org |

| C(CH₃)₃ | hν / 20 °C | 46 | 24 : 76 | orgsyn.org |

Role in Photoredox Catalysis and C-H Functionalization

The fields of photoredox catalysis and C-H functionalization have become cornerstones of modern synthetic chemistry, enabling the construction of complex molecules under mild conditions. nih.gov Thiazolethione derivatives play a significant role in this area due to their favorable photochemical properties. orgsyn.org N-alkoxythiazole-2(3H)-thiones, particularly MAnTTORs, can be excited photochemically to selectively generate alkoxyl radicals. orgsyn.org MAnTTORs absorb light at around 334 nm, which allows for their excitation using visible light or standard 350 nm photoreactors. orgsyn.org